molecular formula C21H25N3O B2358510 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea CAS No. 922983-70-8

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

Cat. No. B2358510
CAS RN: 922983-70-8
M. Wt: 335.451
InChI Key: KCZCZLZZZJIYBL-UHFFFAOYSA-N
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Description

“1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea” is a complex organic compound. It seems to contain an indole group, which is a common structure in many natural and synthetic compounds .

Scientific Research Applications

Synthesis and Structural Studies

The compound 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea and its precursors have been the subject of synthesis and structural analysis. A study by Laban et al. (2023) describes the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) from 4-benzyloxyindole, involving a process that includes oxalyl chloride and isopropylamine treatment, reduction, and hydrogenation. The study provides detailed crystal structures of these compounds, indicating a focus on the structural characteristics and synthetic pathways of related indole derivatives (Laban et al., 2023).

Carboxylation and Carbamoylation of Indoles

Another aspect of scientific research is the carboxylation and carbamoylation of indoles. Nemoto et al. (2016) investigated the carboxylation of various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles under CO2 pressure. Their method extends to alkoxycarbonylation and carbamoylation, highlighting the versatility and chemical reactivity of indole derivatives in different synthetic processes (Nemoto et al., 2016).

Photochromic Properties and Fluorescence

The photochromic properties and fluorescence of compounds related to 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea have also been a subject of interest. Balenko et al. (2010) prepared novel heterocyclic fulgides based on benzo[g]indole and analyzed their photochromism, E-configuration, and resistance to photocoloration. This study indicates potential applications in materials science, particularly in the context of photoresponsive materials (Balenko et al., 2010).

Antibacterial and Antifungal Activities

The antimicrobial properties of indole derivatives are another area of research. A study by Thirupathi et al. (2012) on the synthesis of unsymmetrically substituted 3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitrile explores their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Thirupathi et al., 2012).

Mechanism of Action

The mechanism of action of “1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea” is not known. Many indole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on “1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea” could include exploring its potential biological activity, given the known activities of many indole derivatives . Further studies could also focus on its synthesis and characterization.

properties

IUPAC Name

1-benzyl-3-(1-ethylindol-3-yl)-1-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCZLZZZJIYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

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